molecular formula C12H16N2O5 B4295477 butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate

butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate

Cat. No. B4295477
M. Wt: 268.27 g/mol
InChI Key: NSZBCBDQKDUTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate, also known as BMN, is a chemical compound that belongs to the class of nitroaromatic compounds. BMN has gained significant attention in scientific research due to its potential applications in the field of medicine, agriculture, and material science.

Scientific Research Applications

Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been extensively studied for its potential applications in various scientific research fields. In medicine, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been found to possess anti-inflammatory, analgesic, and antioxidant properties. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In agriculture, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been tested as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and insects. In material science, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been used as a precursor for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is not fully understood. However, studies have suggested that butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In animal studies, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to exhibit anti-inflammatory and analgesic effects. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to reduce the severity of oxidative stress-induced liver damage in rats.

Advantages and Limitations for Lab Experiments

Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has several advantages and limitations for lab experiments. One of the advantages of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is its ability to inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various biological processes. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is its potential toxicity, which requires careful handling and safety precautions during lab experiments.

Future Directions

There are several future directions for butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate research. One area of research is the development of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate-based compounds for the treatment of cancer and inflammatory diseases. Another area of research is the optimization of the synthesis method of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate and its potential side effects. Overall, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has shown promising potential in various scientific research fields, and further research is needed to fully understand its biological properties and applications.

properties

IUPAC Name

butyl 4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-4-5-6-19-12(16)9-7(2)10(14(17)18)8(3)13-11(9)15/h4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZBCBDQKDUTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(NC1=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.